molecular formula C14H6F2N2S3 B3230433 5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 1304773-88-3

5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B3230433
CAS No.: 1304773-88-3
M. Wt: 336.4 g/mol
InChI Key: RPNSKYSAQNIXOK-UHFFFAOYSA-N
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Description

5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C14H6F2N2S3. It is a derivative of benzothiadiazole, featuring two fluorine atoms and two thiophene groups attached to the benzothiadiazole core. This compound is of significant interest in the field of organic electronics, particularly in the development of organic photovoltaics (OPVs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the thiophene rings.

Scientific Research Applications

5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole exerts its effects involves its electronic structure. The presence of electron-withdrawing fluorine atoms and electron-donating thiophene groups creates a push-pull system, enhancing charge separation and transport. This makes it an effective component in optoelectronic devices, where efficient charge transfer is crucial .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of fluorine and thiophene groups, which impart distinct electronic properties. This makes it particularly suitable for applications in organic electronics, where precise control over electronic characteristics is essential .

Properties

IUPAC Name

5,6-difluoro-4,7-dithiophen-2-yl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F2N2S3/c15-11-9(7-3-1-5-19-7)13-14(18-21-17-13)10(12(11)16)8-4-2-6-20-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNSKYSAQNIXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC=CS4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4,7-Dibromo-5,6-difluoro-benzo[1,2,5]thiadiazole (0.29 g, 1 mmol), tributyl-thiophen-2-yl-stannane (0.86 g, 2.3 mmol), and Pd(PPh3)4 (20 mg) were combined into a 50-mL Schlenk flask. The system was vacuumed and backfilled with argon for three cycles before 20 mL anhydrous toluene was added. The mixture was heated at 105° C. for 4 days. After the reaction was cooled down, the solvent was removed by rotary evaporation. The product was further purified by silica gel column with toluene/hexane (v/v, 1/2) as the eluent and recrystallization from a hexane/iso-propoanol mixture. The final product (0.276 g, 93.0% yield) was obtained as red needle crystals after being dried in vacuo. 1H NMR (CDCl3, 500 MHz): δ 8.33 (d×d, 2H, J=4.0 Hz×1.0 Hz), δ 7.66 (d×d, 2H, J=5.5 Hz×1.0 Hz), δ 7.30 (d×d, 2H, J=5.5 Hz×4.0 Hz)
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

2,3-difluoro-1,4-di(2-thienyl)-5,6-diamino-benzene (1.2 g, 3.9 mmol) was added into a small flask and purged with Ar three times. Then, dry pyridine (24 ml), N-thionylaniline (1.08 g, 7.8 mmol) and chlorotrimethylsilane (0.76 g, 7.0 mmol) were added. The mixture was stirred at 80° C. for 16 h before poured into ice water. The yellow precipitate was then filtered and washed with a mixture of ethanol and water (1:1 v/v) to afford 5,6-difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole as a yellow solid (1.3 g, 98%). 1H and 19F NMR spectra were as expected.
Name
2,3-difluoro-1,4-di(2-thienyl)-5,6-diamino-benzene
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.08 g
Type
reactant
Reaction Step Three
Quantity
0.76 g
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Reactant of Route 2
5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Reactant of Route 3
Reactant of Route 3
5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Reactant of Route 4
5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Reactant of Route 5
5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Reactant of Route 6
5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

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